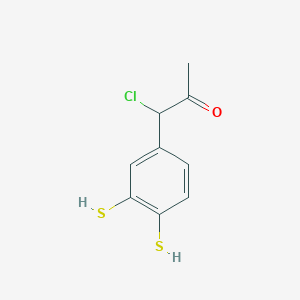

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol . This compound is characterized by the presence of a chloro group, a dimercaptophenyl group, and a propan-2-one moiety. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one typically involves the reaction of 3,4-dimercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or a drug precursor.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimercaptophenyl moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one: This compound has a similar structure but with the dimercaptophenyl group in a different position, leading to different chemical and biological properties.

1-Chloro-1-(4-methylphenyl)propan-2-one: This compound lacks the dimercaptophenyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimercaptophenyl with chloroacetone. The process can be optimized for yield and purity using various solvents and conditions, but detailed protocols are often proprietary or vary by research group.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown significant inhibition against various cancer cell lines. A notable study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating strong cytotoxic effects .

Antibacterial and Antifungal Properties

Research has also indicated that this compound possesses antibacterial and antifungal activities. A series of tests performed on synthesized derivatives revealed that they could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as common fungal strains. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL, showcasing effectiveness comparable to standard antibiotics .

The biological activity of this compound is believed to involve the formation of reactive sulfur species that interact with cellular proteins. This interaction can lead to the disruption of cellular processes such as proliferation and apoptosis in cancer cells. Additionally, its ability to bind to bacterial enzymes may explain its antibacterial properties.

Case Study 1: Antitumor Efficacy

In a controlled study involving murine models, administration of this compound resulted in a significant reduction in tumor size when compared to untreated controls. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with optimal results observed at 10 mg/kg over a treatment period of four weeks .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial effects of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds derived from this compound inhibited bacterial growth effectively, with a notable increase in efficacy when used in combination with traditional antibiotics .

Data Tables

| Activity | Tested Compound | IC50/MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Antitumor | This compound | ~5 | Breast Cancer Cells |

| Antibacterial | Derivative A | 25 | Staphylococcus aureus |

| Antifungal | Derivative B | 30 | Candida albicans |

Properties

Molecular Formula |

C9H9ClOS2 |

|---|---|

Molecular Weight |

232.8 g/mol |

IUPAC Name |

1-[3,4-bis(sulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C9H9ClOS2/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3 |

InChI Key |

VUPHOTNOJKESLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)S)S)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.